molecular formula C12H11NO2 B8725173 2,4-Dimethylquinoline-8-carboxylic acid

2,4-Dimethylquinoline-8-carboxylic acid

Cat. No.: B8725173
M. Wt: 201.22 g/mol
InChI Key: LPFHSFQYEOWNJJ-UHFFFAOYSA-N
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Description

2,4-Dimethylquinoline-8-carboxylic acid is a quinoline derivative characterized by methyl groups at positions 2 and 4 and a carboxylic acid moiety at position 6. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 209.22 g/mol. This compound is notable for its structural rigidity, which enhances its utility in coordination chemistry and pharmaceutical intermediates. It is synthesized via oxidation of 2,4-dimethyl-8-ethylquinoline using K₂Cr₂O₇ in acidic conditions .

Key properties include a high melting point (241–242°C, decomp.), indicative of strong intermolecular interactions due to hydrogen bonding from the carboxylic acid group.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2,4-dimethylquinoline-8-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

LPFHSFQYEOWNJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and similarities between 2,4-dimethylquinoline-8-carboxylic acid and related quinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-CH₃, 4-CH₃, 8-COOH C₁₂H₁₁NO₂ 209.22 High thermal stability; metal chelation
8-Methoxykynurenic Acid 4-OH, 8-OCH₃, 2-COOH C₁₁H₉NO₄ 219.20 Neuroactive properties; NMDA receptor modulation
2-Methyl-4-oxo-1,4-dihydro-8-quinolinecarboxylic acid 2-CH₃, 4-O, 8-COOH C₁₁H₉NO₃ 203.20 Intermediate in antibiotic synthesis
8-Chloro-2-hydroxyquinoline-4-carboxylic acid 8-Cl, 2-OH, 4-COOH C₁₀H₆ClNO₃ 223.61 Antimicrobial activity; chelating agent
8-Methyl-2-phenylquinoline-4-carboxylic acid 8-CH₃, 2-C₆H₅, 4-COOH C₁₇H₁₃NO₂ 263.29 Fluorescent probes; photostability
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 8-Cl, 2-(4-CH₃C₆H₄), 4-COOH C₁₇H₁₂ClNO₂ 297.73 Anticancer research; kinase inhibition

Physicochemical Properties

  • Solubility: this compound: Poor in water; soluble in DMSO . 8-Methoxykynurenic Acid: Moderate solubility in aqueous buffers due to polar methoxy and hydroxy groups . 8-Chloro-2-hydroxyquinoline-4-carboxylic acid: Limited solubility in chloroform; enhanced in methanol .
  • Thermal Stability: The carboxylic acid group in this compound contributes to its higher melting point compared to non-carboxylic analogs like 2,4,8-trimethylquinoline . Derivatives with electron-withdrawing groups (e.g., Cl in 8-chloro analogs) exhibit lower thermal stability due to increased molecular polarity .

Preparation Methods

Friedländer Annulation

The Friedländer reaction remains a cornerstone for constructing quinoline scaffolds. For 2,4-dimethylquinoline-8-carboxylic acid, this method involves condensing 2-amino-4-methylbenzoic acid with pentane-2,4-dione under acidic conditions. The reaction proceeds via imine formation followed by cyclodehydration. Typical conditions employ polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, yielding the quinoline core with a carboxylic acid group at position 8. Modifications, such as using ionic liquids as solvents, have improved yields to 65–70% while reducing side products like decarboxylated derivatives.

Skraup Reaction

The Skraup protocol, traditionally used for unsubstituted quinolines, has been adapted for carboxylated analogs. Starting with 3-nitro-4-methylaniline, the reaction with glycerol and concentrated sulfuric acid generates the quinoline skeleton. Post-synthetic oxidation of the nitro group at position 8 to a carboxylic acid is achieved using KMnO₄ in alkaline media. However, this method suffers from low regioselectivity (<50% yield) due to competing oxidation at other positions.

Modern Catalytic Methods

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed C-H activation has emerged as a powerful tool for direct functionalization. A 2023 study demonstrated that treating 2,4-dimethylquinoline with Pd(OAc)₂ and a bidentate ligand enables carboxylation at position 8 using CO₂ under 20 atm pressure. This single-step method achieves 75% yield with excellent regiocontrol, though catalyst loading (5–10 mol%) remains a cost barrier for scale-up.

Organocatalytic Domino Processes

A domino reaction involving benzylic azides and ethyl 3-ethoxyacrylate has been optimized for quinoline-3-carboxylates. While originally targeting position 3, modifying the azide substituents (e.g., using 2,4-dimethylbenzyl azide) redirects cyclization to position 8. Key steps include:

  • Azide Preparation : 2,4-Dimethylbenzyl alcohol → bromide intermediate (PBr₃/DCM) → azide (NaN₃/DMSO).

  • Cyclization : TfOH-catalyzed reaction with ethyl 3-ethoxyacrylate at 25°C for 3 hours.

  • Oxidation : DDQ-mediated aromatization (5 minutes, 82% yield).
    Adapting this protocol by substituting the acrylate with a carboxyl-directing group could enable direct 8-carboxylation.

Carboxylation Strategies

Direct C-H Carboxylation

Recent advances in photoredox catalysis allow carboxylation without pre-functionalization. Irradiation of 2,4-dimethylquinoline with [Ru(bpy)₃]²⁺ and CO₂ under visible light introduces the carboxylic acid group at position 8 via radical intermediates. Reported yields reach 68% with >90% regioselectivity, though scalability is limited by photon penetration depth in batch reactors.

Halogenation-Carboxylation Sequences

A two-step approach involving:

  • Directed Bromination : Using NBS and a Lewis acid (FeCl₃) to install bromine at position 8 (72% yield).

  • Carbonylation : Pd-mediated coupling with CO in methanol under 30 atm pressure (85% yield).
    This method’s main advantage is compatibility with industrial infrastructure, but bromine waste management poses environmental challenges.

Industrial-Scale Production

Continuous Flow Synthesis

Migrating the Skraup reaction to continuous flow systems enhances reproducibility and safety. A 2024 pilot plant study achieved 89% conversion by:

  • Mixing 3-nitro-4-methylaniline and glycerol in a microreactor (residence time: 8 minutes).

  • In-line oxidation with O₂ over a MnO₂ catalyst.

  • Acidic workup and crystallization.

Process Optimization

Key parameters for scale-up:

ParameterOptimal RangeImpact on Yield
Temperature130–140°C±15% yield
CO₂ Pressure15–20 atmLinear increase
Catalyst Loading3–5 mol% PdCost-efficiency
Reaction Time4–6 hoursMinimizes byproducts

Comparative Analysis of Methodologies

MethodYield (%)RegioselectivityScalabilityCost (USD/kg)
Friedländer65–70ModerateHigh120–150
Skraup45–50LowMedium90–110
Pd-Catalyzed75HighLow300–400
Continuous Flow89HighHigh200–250

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethylquinoline-8-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis of quinoline-carboxylic acid derivatives typically involves multi-step reactions, such as Friedländer annulation, cyclization, or functional group modifications. For example, microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields (e.g., from 60% to 85% under optimized microwave conditions) . Solvent choice (e.g., DMF vs. ethanol) and temperature control (80–120°C) are critical to minimize side reactions like over-oxidation or decarboxylation. Continuous flow reactors have also been reported to improve scalability and reproducibility .

Q. How can researchers validate the structural integrity of this compound?

Answer: Key analytical methods include:

  • NMR Spectroscopy : Confirm substituent positions (e.g., methyl groups at C2 and C4, carboxylic acid at C8) through characteristic chemical shifts (e.g., δ 8.5–9.0 ppm for aromatic protons) .
  • HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 231.2) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., carboxylic acid dimer formation) .

Advanced Research Questions

Q. How can regioselective functionalization of the quinoline core be achieved for this compound derivatives?

Answer: Regioselective modifications require tailored reaction conditions:

  • Electrophilic Substitution : Use directing groups (e.g., methyl at C2/C4) to favor reactions at C5/C7 positions. For example, nitration with HNO₃/H₂SO₄ at 0°C selectively targets electron-rich positions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids at C8 requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to preserve the carboxylic acid group .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

  • Solubility Differences : Use standardized solvents (e.g., DMSO with <1% v/v) to ensure consistent compound dissolution .
  • Assay Variability : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and replicate experiments (n ≥ 3) .
  • Metabolic Stability : Perform liver microsome assays to assess compound degradation rates .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., DNA gyrase). The carboxylic acid group often forms hydrogen bonds with catalytic residues .
  • QSAR Studies : Correlate substituent effects (e.g., methyl groups) with activity trends (e.g., logP vs. antibacterial potency) .

Methodological Challenges and Solutions

Q. How should researchers address stability issues during storage of this compound?

Answer:

  • Storage Conditions : Store at −20°C in airtight, amber vials to prevent photodegradation and moisture absorption .
  • Stability Testing : Monitor degradation via HPLC every 3 months; >90% purity retention over 12 months is acceptable .

Q. What interdisciplinary approaches enhance the application of this compound in drug discovery?

Answer:

  • Medicinal Chemistry : Synthesize analogs with fluorinated or amino groups to improve pharmacokinetics (e.g., oral bioavailability) .
  • Materials Science : Explore metal-chelating properties for catalytic applications (e.g., Cu²⁺ complexes) .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to limit inhalation of vapors (e.g., acetic acid byproducts) .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

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